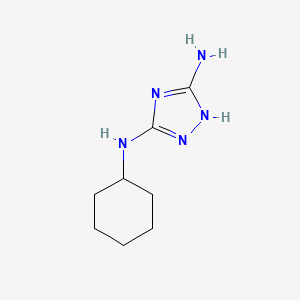

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-cyclohexyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFVDYFLFNDXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Medicine: Explored for its anticancer and antifungal properties.

Industry: Utilized in the development of corrosion inhibitors and high-energy materials.

Mechanism of Action

The mechanism by which N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the N3 position significantly influences physical properties such as melting point, solubility, and molecular weight. Key analogs include:

Key Observations :

Structural and Crystallographic Insights

X-ray studies of N3-(aryl) derivatives reveal non-planar triazole rings and hydrogen-bonding networks. For example, N3-(4-chlorophenyl) derivatives form π-stacking interactions, while morpholine-substituted analogs exhibit E-configuration amide bonds . The cyclohexyl group’s conformational flexibility may disrupt crystallinity but enhance binding pocket adaptability in biological targets.

Biological Activity

N3-Cyclohexyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the 1,2,4-triazole class, characterized by its cyclohexyl substituent and dual amine groups. This structure contributes to its notable biological activities, including antifungal and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N6. The unique structural features include:

- Cyclohexyl Group : Enhances lipophilicity and potentially affects pharmacokinetics.

- Amine Groups : Positioned at the 3 and 5 positions of the triazole ring, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

Antibacterial Activity

In studies assessing antibacterial efficacy, the compound showed promising results against both Gram-positive and Gram-negative bacteria. Notably:

- Inhibition of E. coli, S. aureus, and P. aeruginosa : The compound displayed effective inhibition with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

The compound's mechanism of action appears to involve the inhibition of key enzymes in microbial metabolism, which is a common feature among triazole derivatives.

Antifungal Activity

This compound also exhibits antifungal properties. Its effectiveness against fungal pathogens has been documented in various studies:

- Inhibition of Fungal Growth : The compound demonstrated a broad spectrum of antifungal activity against species such as Candida albicans and Aspergillus niger.

The biological activity of this compound is attributed to its ability to modulate biological pathways through enzyme inhibition. Specifically:

- Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid synthesis and cell wall formation in bacteria and fungi.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study evaluated the compound's efficacy against a panel of bacterial strains including resistant strains. Results indicated that it outperformed several standard antibiotics in specific cases .

- Cytotoxicity Assays : In vitro studies assessed cytotoxic effects on human cell lines. The compound exhibited low toxicity at therapeutic concentrations while maintaining significant antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N3-cyclohexyl-1H-1,2,4-triazole-3,5-diamine, and how are yields optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like N3-(4-fluorophenyl)-1H-1,2,4-triazole-3,5-diamine are synthesized using general procedure B, involving refluxing intermediates with aryl amines in polar solvents (e.g., ethanol or DMF) under inert atmospheres. Yields (>80%) are optimized by controlling reaction time, temperature, and stoichiometry of reagents .

- Characterization : Post-synthesis, purity is confirmed via melting point analysis, H NMR (e.g., δ 5.84 ppm for NH groups), and mass spectrometry (ESI: [M+1] peaks) .

Q. What spectroscopic techniques are critical for structural elucidation of N3-substituted 1,2,4-triazole-3,5-diamine derivatives?

- Key Techniques :

- H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.98–7.48 ppm, NH groups as broad singlets) .

- Mass Spectrometry (ESI/MS) : Confirms molecular weight via [M+1] or [M+H] ions .

- IR Spectroscopy : Detects NH stretching (3100–3400 cm) and triazole ring vibrations (1500–1600 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and dihedral angles. For example, in related compounds, SC-XRD revealed a dihedral angle of 54.80° between the triazole ring and substituent phenyl group, confirming non-planar conformations. Software like SHELXL refines data to resolve torsional ambiguities .

- Validation : Cross-referencing with the Cambridge Structural Database (CSD) ensures consistency in geometric parameters (e.g., N–C bond lengths: 1.32–1.38 Å) .

Q. What strategies are used to analyze hydrogen bonding networks in the crystal lattice of N3-cyclohexyl-1,2,4-triazole-3,5-diamine?

- Approach : Hydrogen bonds (N–H⋯O, O–H⋯N) are mapped using SC-XRD. In hydrates, water molecules often mediate intermolecular interactions, forming 2D layers parallel to crystallographic planes. SHELX software visualizes these networks via displacement ellipsoids and hydrogen bond dash lines .

- Quantification : Hydrogen bond geometries (D–H⋯A distances: 2.8–3.2 Å; angles: 150–170°) are statistically analyzed to predict packing efficiency .

Q. How do researchers address discrepancies in biological activity data across substituted triazole-diamine analogs?

- Case Study : For analogs like N3-(4-chlorobenzyl)-1H-1,2,4-triazole-3,5-diamine (anti-proliferative IC = 2.1 µM), activity variations are correlated with substituent electronic effects. Comparative assays (e.g., kinase inhibition, cell viability) under standardized conditions (pH, serum concentration) minimize experimental variability .

- Data Reconciliation : Molecular docking studies assess binding affinities to targets (e.g., Aurora kinases), while QSAR models predict activity based on Hammett σ constants or logP values .

Q. What analytical methods identify and quantify synthetic impurities in N3-cyclohexyl-1,2,4-triazole-3,5-diamine?

- Techniques :

- HPLC-PDA/MS : Detects trace impurities (e.g., 3-(N-formylamino)-1,2,4-triazole) via retention time and fragmentation patterns .

- C NMR : Identifies carbon environments of byproducts (e.g., unreacted cyclohexylamine at δ 25–30 ppm) .

- Reference Standards : Commercially available impurities (e.g., 4H-1,2,4-triazole-3,5-diamine) are used for spiking experiments .

Methodological Tools and Resources

- Crystallography : SHELX suite (structure solution/refinement) , CSD (structural validation) .

- Biological Assays : Kinase inhibition protocols (e.g., ADP-Glo™ for CDK1/Cyclin B) , cell-based proliferation assays (MTT/CellTiter-Glo®) .

- Data Analysis : Mercury (hydrogen bond analysis) , MOE or AutoDock (molecular docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.